3-Formyl-4-benzyloxyphenylboronic acid
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Overview
Description
Synthesis Analysis
Phenylboronic acids are used as synthetic intermediates in organic synthesis . The Suzuki–Miyaura reaction is important for the synthesis of many inhibitors of serine proteases . Geometry optimization was performed for the eight possible conformations of 3-formylphenylboronic acid (3FPBA) and 4-formylphenyl-boronic acid (4FPBA) using the DFT/B3LYP method with the 6-311++G (d, p) basis set .Molecular Structure Analysis
According to the theoretical calculation results, C3 conformation was found more stable than other conformations . The compounds 3FPBA and 4FPBA were investigated by using FT-IR (4000–400 cm –1), dispersive Raman (4000–40 cm –1) spectroscopy and theoretical DFT/B3LYP/6-311++G (d, p) calculations .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The molecular formula of 3-Formyl-4-benzyloxyphenylboronic acid is C14H13BO4. It has a molecular weight of 256.06 g/mol.Scientific Research Applications
Bioorthogonal Coupling Reactions
3-Formyl-4-benzyloxyphenylboronic acid may have potential applications in bioorthogonal chemistry, as evidenced by research involving similar compounds. For instance, the combination of 2-formylphenylboronic acid with 4-hydrazinylbenzoic acid in neutral aqueous solutions has been shown to rapidly form stable boron-nitrogen heterocycles. Such reactions are orthogonal to protein functional groups and withstand SDS-PAGE analysis, suggesting their utility in protein conjugation under physiologically compatible conditions (Ozlem Dilek et al., 2015).
Crystallization and Polymorphism
Research on phenylboronic acids, like 2,6-dimethoxyphenylboronic acid, highlights their use in controlling crystallization outcomes and stabilizing metastable polymorphs. Surfactants have been found to facilitate the crystallization of metastable forms, shedding light on the structural differences between polymorphs and the role of additives in their formation and stabilization. This suggests that 3-Formyl-4-benzyloxyphenylboronic acid could play a role in the development of new crystalline materials with controlled properties (Aina Semjonova & A. Be̅rziņš, 2022).
Solid-Phase Synthesis
The utility of phenylboronic acids in solid-phase synthesis is well-documented. For example, 4-Formyl-3,5-dimethoxyphenol, a compound with functional similarities, has been used as a key intermediate in preparing acid-labile linkers and resins for solid-phase synthesis. These linkers and resins have demonstrated significant utility in the synthesis of peptides and non-peptides, suggesting that 3-Formyl-4-benzyloxyphenylboronic acid could also find applications in this area (Jin et al., 2001).
Future Directions
properties
IUPAC Name |
(3-formyl-4-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELUMTHJWHLSBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400647 |
Source
|
Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-benzyloxyphenylboronic acid | |
CAS RN |
121124-98-9 |
Source
|
Record name | B-[3-Formyl-4-(phenylmethoxy)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121124-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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